2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3S/c1-13(2)25-20(28)14-7-8-15-19(11-14)26-22(27(21(15)29)9-10-30-3)31-12-16-17(23)5-4-6-18(16)24/h4-8,11,13H,9-10,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSVTXORPGUGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Functional Group Modifications: The remaining functional groups, such as the methoxyethyl and isopropyl groups, are introduced through various organic reactions, including alkylation and acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family and has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry. This article aims to explore its scientific research applications, supported by case studies and data tables.
Key Features:
- Molecular Weight : 368.86 g/mol
- Functional Groups : Contains a chloro, fluorine, methoxy, and sulfanyl group, which contribute to its biological activity.
Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit significant antiviral properties, particularly against HIV. For instance, studies have shown that derivatives of 2-chloro-6-fluorobenzyl compounds demonstrate potent inhibitory activity against HIV-1, with some exhibiting picomolar activity in enzyme assays . The presence of the chloro and fluorine atoms enhances the binding affinity to viral proteins.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. A related study demonstrated that compounds with sulfanyl groups showed antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The tested derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising anticancer activity . The mechanism of action is believed to involve the inhibition of key enzymes in cancer cell proliferation.
Kinase Inhibition
The compound's structure suggests potential as a modulator of protein kinases, which are crucial in various signaling pathways related to cell growth and metabolism. A patent describes similar quinazoline compounds as effective c-Met modulators, which can influence cellular activities like proliferation and survival . This application could lead to advancements in targeted cancer therapies.
Case Study 1: Antiviral Activity Against HIV
A study explored the effects of 2-chloro-6-fluorobenzyl derivatives on HIV-infected cells. The results indicated that specific substitutions at the C5 and C6 positions enhanced antiviral efficacy significantly. The highest activity correlated with certain stereoisomers, emphasizing the importance of molecular configuration in drug design .
Case Study 2: Anticancer Activity
In a series of experiments assessing the antiproliferative effects of methyl derivatives of quinoxaline compounds, several candidates demonstrated selective targeting of cancerous cells over normal cells. The structure–activity relationship (SAR) analysis revealed that modifications in the sulfanyl side chain influenced anticancer potency .
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. The compound’s overall structure allows it to fit into binding pockets of target proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Quinazoline Derivatives
Key Observations :
- Halogen Effects : The target compound’s 2-chloro-6-fluorophenyl group combines chloro (electron-withdrawing) and fluoro (enhanced bioavailability) substituents, contrasting with ’s 4-chlorophenyl and ’s 4-chlorophenyl-oxoethyl .
- Solubility Modifiers : The 2-methoxyethyl group (target) is less polar than ’s morpholinylpropoxy but more hydrophilic than ’s oxolan-2-ylmethyl .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
†Morpholinylpropoxy increases polarity compared to the target’s methoxyethyl.
Key Insights :
- Solubility : ’s logSw (-4.5474) suggests poor aqueous solubility, common in lipophilic quinazolines. The target’s methoxyethyl may marginally improve this .
- Polar Surface Area (PSA) : Similar PSAs (target and : ~72 Ų) indicate comparable permeability, while ’s higher PSA (~95 Ų) may reduce membrane penetration .
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline backbone substituted with a chloro-fluorophenyl group and a methoxyethyl chain. The presence of a sulfanyl group enhances its pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 419.91 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to the one have shown significant activity against various cancer cell lines.
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of quinazoline derivatives often involves the inhibition of specific kinases associated with cancer progression. For example, some studies indicate that these compounds can modulate pathways related to heat shock factor 1 (HSF1), which plays a crucial role in cellular stress responses and tumor growth .
Antimicrobial Activity
In addition to anticancer properties, certain derivatives have demonstrated antimicrobial activity. Quinazolines have been explored for their ability to combat bacterial infections, with some compounds showing effectiveness against pathogens resistant to conventional antibiotics .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinazoline derivatives on breast cancer cell lines (MCF-7). The results indicated that certain modifications to the quinazoline structure significantly increased cytotoxicity compared to standard treatments like cisplatin .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of substituted quinazolines against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against resistant strains, suggesting potential for therapeutic development in infectious diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this quinazoline derivative, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step sequence starting with functionalization of the quinazoline core. Key steps include:
Thioether Formation : Reacting a halogenated quinazoline intermediate (e.g., 4-oxo-3,4-dihydroquinazoline) with (2-chloro-6-fluorophenyl)methanethiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
Carboxamide Coupling : Using propan-2-ylamine and a coupling agent like HATU or EDCI in dichloromethane to form the N-(propan-2-yl)carboxamide moiety .
Methoxyethyl Substitution : Alkylation of the quinazoline nitrogen with 2-methoxyethyl bromide in the presence of a base (e.g., NaH) .
- Optimization : Reaction temperatures (60–80°C for thioether formation), solvent purity (DMF dried over molecular sieves), and stoichiometric ratios (1.2 equivalents of thiol) are critical. Yield improvements (up to 75%) are achieved via iterative TLC monitoring .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Methodological Answer : Post-synthesis characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, sulfanyl-linked methylene at δ 4.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 504.1234) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) .
Advanced Research Questions
Q. How does the thioether group and chloro-fluorophenyl substituent influence its pharmacokinetic profile?
- Methodological Answer :
- Thioether Impact : The sulfur atom enhances lipophilicity (logP ~3.2), improving membrane permeability. Metabolic stability is assessed via liver microsome assays (e.g., 70% remaining after 1 hour in human microsomes) .
- Chloro-Fluorophenyl Role : The electron-withdrawing groups increase electrophilicity, potentially enhancing target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with kinase ATP pockets .
- Experimental Validation : Parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition studies are recommended to quantify ADME properties .
Q. What in vitro models are used to evaluate its anticancer activity, and how are data contradictions addressed?
- Methodological Answer :
- Cell Lines : Screens in NCI-60 panels or specific lines (e.g., MCF-7, A549) assess IC₅₀ values. For example, IC₅₀ = 2.1 µM in MCF-7 vs. 8.3 µM in HEK293 (normal cells) suggests selective toxicity .
- Data Contradictions : Discrepancies in potency across studies may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:
- Standardizing protocols (e.g., 10% FBS, 72-hour incubation).
- Using orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .
Q. What computational strategies predict its interaction with biological targets, and how are these validated experimentally?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (100 ns trajectories) model binding stability to kinases (e.g., EGFR). Key interactions include hydrogen bonds with quinazoline C=O and hydrophobic contacts with the chloro-fluorophenyl group .
- Validation : Surface plasmon resonance (SPR) measures binding kinetics (e.g., KD = 120 nM for EGFR). Competitive inhibition assays with ATP confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
